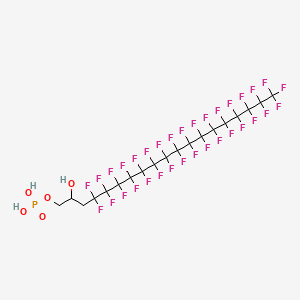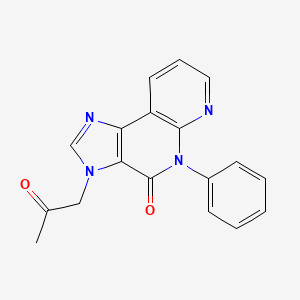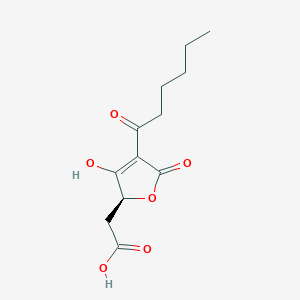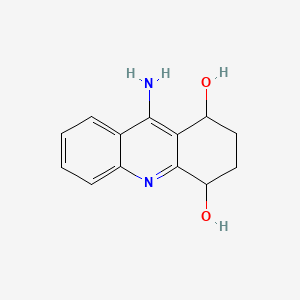
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is a chemical compound that belongs to the class of acridines. It is known for its pharmacological properties, particularly as a cholinesterase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol typically involves the reaction of acridine derivatives with amines under controlled conditions. One common method includes the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different tetrahydro derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acridines and tetrahydroacridines, which have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its effects on cholinesterase enzymes and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the production of dyes and other chemical products.
Wirkmechanismus
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its tetrahydro form provides additional stability and efficacy compared to other similar compounds .
Eigenschaften
CAS-Nummer |
144290-92-6 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
9-amino-1,2,3,4-tetrahydroacridine-1,4-diol |
InChI |
InChI=1S/C13H14N2O2/c14-12-7-3-1-2-4-8(7)15-13-10(17)6-5-9(16)11(12)13/h1-4,9-10,16-17H,5-6H2,(H2,14,15) |
InChI-Schlüssel |
IYHDVHNLLXAHLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=NC3=CC=CC=C3C(=C2C1O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


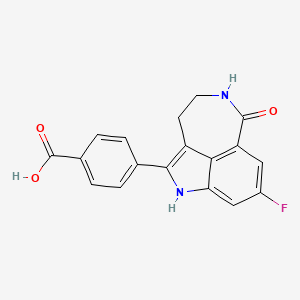
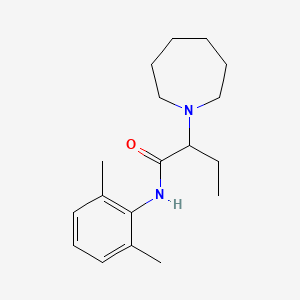
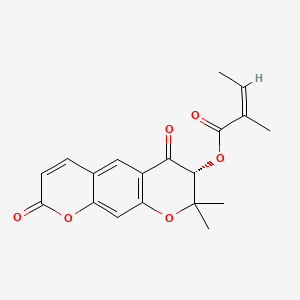
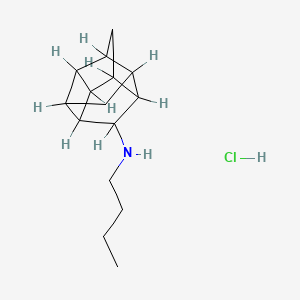


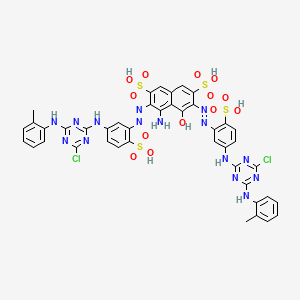
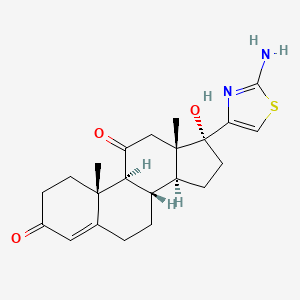
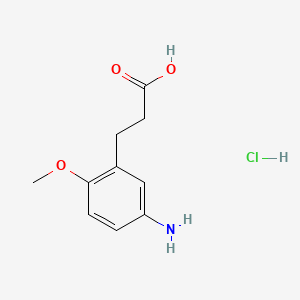
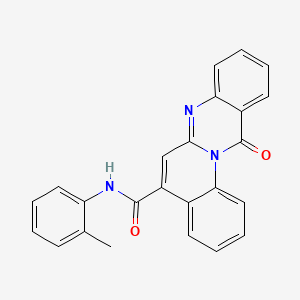
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
